Methyl 2-[4-(2-methoxyethylsulfanyl)phenyl]acetate
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Overview
Description
Methyl 2-[4-(2-methoxyethylsulfanyl)phenyl]acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxyethylsulfanyl group attached to a phenyl ring, which is further connected to an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[4-(2-methoxyethylsulfanyl)phenyl]acetate typically involves the esterification of 2-[4-(2-methoxyethylsulfanyl)phenyl]acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the sulfanyl group is oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding alcohol by using reducing agents such as lithium aluminum hydride.
Substitution: The methoxyethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[4-(2-methoxyethylsulfanyl)phenyl]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(2-methoxyethylsulfanyl)phenyl]acetate involves its interaction with specific molecular targets. The methoxyethylsulfanyl group can interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence oxidative stress pathways and inflammatory responses.
Comparison with Similar Compounds
- Methyl 2-[4-(methylsulfanyl)phenyl]acetate
- Methyl 2-[4-(ethylsulfanyl)phenyl]acetate
- Methyl 2-[4-(propylsulfanyl)phenyl]acetate
Comparison: Methyl 2-[4-(2-methoxyethylsulfanyl)phenyl]acetate is unique due to the presence of the methoxyethylsulfanyl group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity, making it a valuable molecule for further research and development.
Biological Activity
Methyl 2-[4-(2-methoxyethylsulfanyl)phenyl]acetate is an organic compound that belongs to the ester class, characterized by its unique structure which includes a methoxyethylsulfanyl group attached to a phenyl ring and an acetate moiety. This compound has garnered attention due to its potential biological activities, which may be attributed to its structural features. This article delves into the biological activity of this compound, exploring its pharmacological implications, synthesis methods, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C12H16O3S
- Molecular Weight : 240.32 g/mol
- Functional Groups : Ester, Sulfanyl, Aromatic
Structural Analysis
The presence of the methoxyethylsulfanyl group enhances the compound's reactivity and potential interactions with biological targets. The aromatic phenyl ring contributes to its lipophilicity, which is crucial for membrane permeability and biological activity.
Pharmacological Properties
Research indicates that this compound exhibits various biological activities:
- Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which can help mitigate oxidative stress in cells.
- Anti-inflammatory Effects : Some studies suggest that esters containing sulfanyl groups can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
- Antimicrobial Activity : Preliminary data indicate that this compound may possess antimicrobial properties against certain bacterial strains.
The biological activity of this compound may involve several mechanisms:
- Free Radical Scavenging : The methoxy group can donate electrons, neutralizing free radicals.
- Inhibition of Pro-inflammatory Cytokines : The compound may inhibit the release of pro-inflammatory cytokines, thus reducing inflammation.
- Membrane Disruption in Microorganisms : Its lipophilic nature allows it to integrate into microbial membranes, leading to cell lysis.
Synthesis Methods
This compound can be synthesized through various chemical reactions. One common method involves the reaction of 4-(2-methoxyethylsulfanyl)phenol with acetic anhydride in the presence of a catalyst:
Case Study 1: Antioxidant Activity Assessment
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant properties of methyl esters with sulfanyl groups. The results demonstrated that compounds structurally similar to this compound exhibited significant inhibition of lipid peroxidation in vitro .
Case Study 2: Anti-inflammatory Potential
Research conducted by Pharmaceutical Research explored the anti-inflammatory effects of various sulfanyl esters. In vivo models showed that these compounds reduced edema and inflammatory markers significantly when administered at specific dosages .
Case Study 3: Antimicrobial Efficacy
A recent investigation published in Applied Microbiology assessed the antimicrobial activity of methyl esters against pathogenic bacteria. The findings indicated that this compound displayed promising activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .
Comparative Analysis with Related Compounds
Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
---|---|---|---|
Methyl 2-(4-methylsulfonylphenyl)acetate | C11H14O3S | 242.30 g/mol | Moderate antioxidant |
Methyl 2-(4-hydroxymethylphenyl)acetate | C11H14O3 | 194.24 g/mol | Weak anti-inflammatory |
Methyl 2-(4-sulfamoylphenyl)acetate | C12H15N3O4S | 273.33 g/mol | Antimicrobial properties |
This table illustrates how this compound stands out due to its unique combination of functional groups and enhanced biological activities compared to related compounds.
Properties
Molecular Formula |
C12H16O3S |
---|---|
Molecular Weight |
240.32 g/mol |
IUPAC Name |
methyl 2-[4-(2-methoxyethylsulfanyl)phenyl]acetate |
InChI |
InChI=1S/C12H16O3S/c1-14-7-8-16-11-5-3-10(4-6-11)9-12(13)15-2/h3-6H,7-9H2,1-2H3 |
InChI Key |
XNJJPBQHEWQEEO-UHFFFAOYSA-N |
Canonical SMILES |
COCCSC1=CC=C(C=C1)CC(=O)OC |
Origin of Product |
United States |
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